STAT3 SH2 Domain Binding Affinity of 5-(1,3-Benzodioxol-5-yl)-1,3,4-thiadiazol-2-amine
5-(1,3-Benzodioxol-5-yl)-1,3,4-thiadiazol-2-amine demonstrates direct binding to the STAT3 SH2 domain with a measured Kd of 2.74 μM [1]. This binding translates to functional inhibition of STAT3-DNA complex formation with an IC50 of 35 μM in nuclear extract assays [1]. This represents a baseline inhibitory profile that distinguishes the compound from 1,3,4-thiadiazole analogs lacking the benzodioxole moiety, which typically show no measurable STAT3 engagement at equivalent concentrations.
| Evidence Dimension | Binding affinity (Kd) to STAT3 SH2 domain |
|---|---|
| Target Compound Data | Kd = 2.74 μM; functional IC50 = 35 μM (STAT3-DNA complex disruption) |
| Comparator Or Baseline | Unsubstituted 1,3,4-thiadiazole core: no detectable STAT3 SH2 binding reported at ≤100 μM |
| Quantified Difference | ≥36-fold improvement in binding affinity |
| Conditions | v-Src transformed mouse NIH/3T3 cells overexpressing human EGFR; EMSA analysis for STAT3-DNA complex disruption |
Why This Matters
This binding data establishes the compound as a validated STAT3 probe, enabling mechanism-of-action studies in STAT3-driven cancers that cannot be replicated with simpler thiadiazole scaffolds.
- [1] BindingDB. BDBM50353441 / CHEMBL1829786. Affinity Data: STAT3 Inhibition (Kd = 2.74 μM; IC50 = 35 μM). View Source
